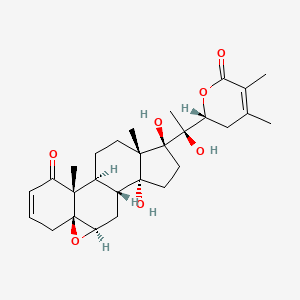

Withanolide E

Description

Properties

CAS No. |

38254-15-8 |

|---|---|

Molecular Formula |

C28H38O7 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(1S,2R,7S,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-12,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O7/c1-15-13-20(34-22(30)16(15)2)25(5,31)28(33)12-11-26(32)18-14-21-27(35-21)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,31-33H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27+,28-/m0/s1 |

InChI Key |

RUVPNJSJTWTANE-LFCBYZEKSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6)C)O5)C)O)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6)C)O5)C)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Withanolide E: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Withanolide E, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has emerged as a promising candidate in oncology research. Exhibiting potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, its multifaceted mechanism of action makes it a compelling subject for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound, detailed experimental protocols for its study, and quantitative data to support its anticancer profile.

Core Mechanisms of Action

This compound exerts its anticancer effects through a coordinated series of actions that primarily involve the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are underpinned by its ability to modulate key signaling pathways and protein expression levels within cancer cells.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells. Its pro-apoptotic activity is mediated through both the extrinsic and intrinsic pathways.

A key mechanism is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][2][3][4] this compound achieves this by promoting the degradation of cellular FLICE-like inhibitory protein (cFLIP), a crucial anti-apoptotic protein that inhibits the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).[1][2][3][4] The degradation of cFLIP is linked to this compound's activity as an inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As an Hsp90 client protein, cFLIP relies on Hsp90 for its stability and proper function. By inhibiting Hsp90, this compound leads to the destabilization and subsequent proteasomal degradation of cFLIP, thereby lowering the threshold for TRAIL-induced apoptosis.[1][2]

Furthermore, this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. In pancreatic cancer cells, treatment with this compound leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[5] This activation is indicative of the downstream signaling events that culminate in cell death.

Inhibition of Hsp90 and Degradation of Client Proteins

A central aspect of this compound's mechanism of action is its ability to inhibit the molecular chaperone Hsp90.[1][2][5] Hsp90 is critical for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound triggers the degradation of these client proteins.

In pancreatic cancer cells, this compound treatment leads to a dose-dependent decrease in the levels of key Hsp90 client proteins such as Akt and Cyclin-dependent kinase 4 (Cdk4).[5] Akt is a central node in the PI3K/Akt signaling pathway, which is a major driver of cell survival and proliferation. Cdk4 is a critical regulator of the cell cycle. The degradation of these proteins contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.

Cell Cycle Arrest

While the precise effects of this compound on cell cycle regulatory proteins require further quantitative elucidation, its impact on Hsp90 client proteins like Cdk4 suggests a role in inducing cell cycle arrest.[5] The degradation of Cdk4 would disrupt the G1/S phase transition, thereby halting cell cycle progression. Further research is warranted to fully characterize the effects of this compound on other cell cycle regulators such as cyclins and other CDKs.

Inhibition of Metastasis

The metastatic cascade, involving cell invasion, migration, and angiogenesis, is a complex process that relies on the activity of various proteins, including matrix metalloproteinases (MMPs). While direct quantitative data on the effect of this compound on specific MMPs is still emerging, withanolides, in general, have been shown to suppress the expression of NF-κB-regulated gene products, including those involved in metastasis.[6] Given that NF-κB is a key regulator of MMP expression, it is plausible that this compound inhibits metastasis by downregulating this pathway. Further investigation is needed to quantify the specific effects of this compound on MMP expression and activity.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.97 | [7] |

| MCF7 | Breast Cancer | 4.03 | [7] |

| Panc-1 | Pancreatic Cancer | 1.5 | [5] |

Table 2: Effect of this compound on Apoptosis and Hsp90 Client Proteins in Panc-1 Pancreatic Cancer Cells

| Parameter | Treatment | Fold Change vs. Control | Reference |

| Caspase-3 Activity | 10 µM this compound (48h) | 6-fold increase | [5] |

| Akt Protein Level | 10 µM this compound (24h) | 2-fold decrease | [5] |

| Cdk4 Protein Level | 10 µM this compound (24h) | 2-fold decrease | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Akt, anti-Cdk4, anti-cFLIP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Transwell Migration Assay

This assay is used to assess the migratory capacity of cancer cells.

Materials:

-

24-well Transwell plates (with 8 µm pore size inserts)

-

Cancer cell lines

-

Serum-free medium

-

Complete medium (with chemoattractant, e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium.

-

Add complete medium with a chemoattractant to the lower chamber.

-

Treat the cells in the upper chamber with this compound or a vehicle control.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound induces apoptosis by inhibiting Hsp90, leading to the degradation of cFLIP and subsequent activation of the extrinsic apoptotic pathway.

Caption: this compound inhibits Hsp90, leading to the degradation of key client proteins and resulting in decreased cell survival, cell cycle arrest, and increased apoptosis.

Caption: Experimental workflow for Western Blot analysis to quantify protein expression changes induced by this compound.

References

- 1. This compound sensitizes renal carcinoma cells to TRAIL-induced apoptosis by increasing cFLIP degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes renal carcinoma cells to TRAIL-induced apoptosis by increasing cFLIP degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Withanolide E: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide E is a naturally occurring C28 steroidal lactone built on an ergostane (B1235598) skeleton. It belongs to the withanolide class of compounds, which are predominantly found in species of the Solanaceae family. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and purification.

Natural Sources of this compound

This compound has been isolated from several species within the Solanaceae family, most notably from the genera Physalis and Withania. The primary plant sources include Physalis peruviana, commonly known as Cape gooseberry or goldenberry, and Withania somnifera, also known as Ashwagandha or Indian ginseng.[1] The concentration of withanolides, including this compound, can vary significantly depending on the plant part, geographical location, and cultivation conditions.

Quantitative Abundance of Withanolides

The following table summarizes the available quantitative data on the concentration of withanolides in different parts of Withania somnifera. While specific data for this compound is limited, the general distribution of total withanolides provides valuable insight for extraction purposes.

| Plant Part | Withanolide Concentration (% dry weight) | Reference |

| Leaves | 0.238% | [2] |

| Roots | 0.035% - 0.066% | [2] |

| Stems | 0.048% | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, like other withanolides, is a complex process that originates from the universal sterol pathway.[1] The pathway involves a series of enzymatic reactions that convert primary metabolites into the intricate steroidal lactone structure. The biosynthesis is believed to primarily occur through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway of withanolides are:

-

Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then reductively dimerized by squalene synthase (SQS) to form squalene.[3][4]

-

Cyclization to Cycloartenol: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[3][4] This intermediate is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the precursor for phytosterols (B1254722) in plants.[3][4]

-

Formation of 24-Methylenecholesterol: Cycloartenol undergoes a series of modifications, including demethylations and isomerizations, to yield various phytosterols. A crucial branch point in withanolide biosynthesis is the formation of 24-methylenecholesterol.[4]

-

Oxidative Modifications and Lactonization: The subsequent steps leading to the formation of the characteristic withanolide skeleton are believed to involve a series of oxidative reactions, including hydroxylations, epoxidations, and the formation of the δ-lactone ring. These reactions are primarily catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) and other enzymes.[5][6] Recent research has identified several key CYPs, including CYP87G1, CYP88C7, and CYP749B2 , as well as a short-chain dehydrogenase and a sulfotransferase (SULF1) , that are involved in the formation of the lactone ring and the modification of the steroidal A-ring.[5][6]

The following diagram illustrates the proposed biosynthetic pathway leading to the withanolide backbone.

Experimental Protocols

I. Isolation and Purification of this compound from Physalis peruviana

This protocol outlines the steps for the extraction and chromatographic purification of this compound from the aerial parts of Physalis peruviana.

A. Extraction

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Physalis peruviana at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 70% aqueous ethanol (B145695) (e.g., 5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the withanolides.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (e.g., 1 L).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with n-hexane (3 x 1 L), followed by ethyl acetate (B1210297) (3 x 1 L).

-

Collect the ethyl acetate fraction, which will be enriched with withanolides.

-

Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude withanolide-rich extract.

-

B. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Dissolve the crude withanolide-rich extract in a minimal amount of chloroform (B151607) or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, ... 0:1 v/v), followed by a gradient of ethyl acetate and methanol (B129727).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v) and visualizing with anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing compounds with similar TLC profiles to that of a this compound standard.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other high molecular weight impurities.

-

Monitor the eluted fractions by TLC and pool the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fractions using preparative reversed-phase HPLC on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water. The exact gradient conditions should be optimized based on analytical HPLC analysis of the sample.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

II. Elucidation of the Biosynthetic Pathway

Studying the biosynthesis of this compound involves a combination of techniques, including isotopic labeling studies and enzyme assays.

A. Isotopic Labeling Studies

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, mevalonate, or glucose) to the plant or cell cultures.

-

Incubation: Allow the plant or cell culture to metabolize the labeled precursors for a specific period.

-

Extraction and Purification: Isolate this compound from the labeled plant material using the protocols described above.

-

Analysis: Analyze the purified this compound using mass spectrometry (MS) to determine the incorporation of the isotopic label and using nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the label within the molecule. This information helps to trace the flow of carbon atoms from the precursor to the final product, thus validating the proposed biosynthetic pathway.

B. Enzyme Assays

-

Enzyme Extraction: Isolate crude enzyme extracts or purify specific enzymes from the plant tissues known to produce withanolides.

-

Assay Reaction: Incubate the enzyme preparation with a putative substrate (a proposed intermediate in the biosynthetic pathway) and any necessary cofactors (e.g., NADPH for CYPs).

-

Product Identification: After the reaction, extract the products and analyze them using techniques like HPLC, LC-MS, or GC-MS to identify the formation of the expected product. This confirms the catalytic activity of the enzyme in a specific step of the pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its sustainable production and for enabling the development of novel derivatives with improved pharmacological properties. The methodologies outlined in this guide provide a framework for researchers to isolate, purify, and study the biosynthesis of this important withanolide, thereby facilitating further research and development in this field.

References

- 1. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to Withanolide E: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide E, a naturally occurring C28 steroidal lactone, has emerged as a compound of significant interest in pharmacological research due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological effects of this compound, with a particular focus on its pro-apoptotic and anti-inflammatory mechanisms. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Identification

This compound belongs to the withanolide class of compounds, which are characterized by a steroid backbone with a lactone or its derivative in the side chain. These compounds are primarily found in plants of the Solanaceae family.

The core structure of this compound is built upon an ergostane (B1235598) skeleton. Key structural features include a 5β,6β-epoxy group in the B-ring, a characteristic α,β-unsaturated δ-lactone in the side chain, and hydroxyl groups at various positions, contributing to its biological activity. An X-ray analysis has revealed that the side-chain of this compound possesses an unusual 17α-orientation.[1] The stereochemistry at the C14 hydroxyl group also plays a crucial role in its biological properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₈H₃₈O₇[2][3] |

| IUPAC Name | (1S,2R,7S,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-12,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one[3] |

| CAS Number | 38254-15-8[2][3] |

| Synonyms | NSC 179834 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 486.6 g/mol [3] |

| Exact Mass | 486.26175355 Da[3] |

| Melting Point | Data not consistently available in a single source. |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile. Sparingly soluble in aqueous solutions.[4][5] |

| Calculated Boiling Point | 683.1 °C at 760 mmHg |

| Calculated Density | 1.34 g/cm³ |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated and confirmed using various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Characteristic signals for a withanolide structure are observed, including signals for vinylic methyl groups and the H-22 proton of the α,β-unsaturated lactone ring. The pattern and coupling constants of the H-22 signal and the chemical shift of Me-21 are indicative of a 20-OH compound.[6] |

| ¹³C NMR | The spectrum displays 28 carbon signals. Analysis, including DEPT experiments, reveals the presence of methyl, methylene, methine, and quaternary carbons, including carbonyl carbons of the ketone and lactone functionalities, and vinylic carbons.[1][6] |

| Mass Spectrometry (MS) | The molecular ion peak in high-resolution mass spectrometry (HRMS) confirms the molecular formula. Fragmentation patterns can provide further structural information.[7] |

| Infrared (IR) Spectroscopy | Absorption bands reveal the presence of hydroxyl (-OH), carbonyl (C=O), and lactone functional groups. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its pro-apoptotic effects in cancer cells being the most extensively studied.

Pro-Apoptotic Activity in Cancer

This compound has been shown to sensitize various cancer cell lines, including renal carcinoma, to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[7][8] This sensitization is a key mechanism for its anti-cancer potential.

Mechanism of Action:

The primary mechanism involves the modulation of the extrinsic apoptosis pathway:

-

cFLIP Degradation: this compound enhances death receptor-mediated apoptotic signaling by promoting a rapid decline in the levels of cellular FLICE-like inhibitory protein (cFLIP).[7][8][9] cFLIP is an inhibitor of caspase-8 activation at the Death-Inducing Signaling Complex (DISC). Its degradation allows for efficient caspase-8 activation and subsequent execution of apoptosis.

-

Hsp90 Inhibition: The loss of cFLIP is not due to transcriptional changes but rather to its destabilization and/or aggregation, suggesting impairment of chaperone proteins. This compound treatment alters the stability of several client proteins of Heat Shock Protein 90 (Hsp90).[8][9] As cFLIP is an Hsp90 client protein, this provides a novel mechanism for TRAIL sensitization.

References

- 1. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qtanalytics.in [qtanalytics.in]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Biological activities of Withanolide E including anticancer and anti-inflammatory effects

Withanolide E: A Technical Overview of its Anticancer and Anti-inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds, which are primarily isolated from plants of the Solanaceae family. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activities of this compound

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, targeting key cellular processes such as apoptosis, cell cycle progression, and protein stability.

Induction of Apoptosis

A primary anticancer mechanism of this compound is the induction of programmed cell death, or apoptosis. It has been shown to sensitize renal carcinoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. This sensitization is achieved through the rapid destabilization, aggregation, and subsequent proteasomal degradation of c-FLIP proteins, which are key inhibitors of the extrinsic apoptosis pathway. By promoting the degradation of c-FLIP, this compound allows for the effective formation of the Death-Inducing Signaling Complex (DISC) and activation of downstream caspases, such as caspase-8 and caspase-3, ultimately leading to apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its derivatives, such as 4β-hydroxythis compound (4HWE), can inhibit cancer cell proliferation by inducing cell cycle arrest. Treatment of colon cancer cells with 4HWE leads to G0/G1 phase arrest at lower concentrations. This is accompanied by an increase in the levels of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and a reduction in several cell cycle-related proteins.

Inhibition of Hsp90 Chaperone Activity

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. This compound can directly bind to Hsp90, inducing its aggregation and inhibiting its chaperone activity. This leads to the proteasome-dependent degradation of Hsp90 client proteins, including the survival kinase Akt and the cell cycle regulator Cdk4, thereby contributing to its anti-proliferative effects in cancer cells like pancreatic cancer.

Signaling Pathway for Anticancer Effects of this compound

Caption: Anticancer Mechanisms of this compound.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic potency of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time | Reference |

| This compound | Panc-1 | Pancreatic | Proliferation | ~2.0 | - | |

| This compound | MDA-MB-231 | Breast (TNBC) | MTT | 0.97 | 72 h | |

| This compound | MCF7 | Breast (ER+) | MTT | 4.03 | 72 h | |

| 4β-Hydroxythis compound | Panc-1 | Pancreatic | Proliferation | ~2.8 | - | |

| 4β-Hydroxythis compound | MDA-MB-231 | Breast (TNBC) | Viability | - | - |

Anti-inflammatory Effects of this compound

Chronic inflammation is a key driver of many diseases, including cancer. Withanolides, including this compound derivatives, exhibit potent anti-inflammatory properties primarily by modulating the NF-κB signaling pathway.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as COX-2.

The derivative 4β-hydroxythis compound has been shown to inhibit the inflammatory response in adipocytes by suppressing NF-κB transcriptional activity. It achieves this by inhibiting the activation of the IKKβ subunit through the suppression of its phosphorylation. This prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and downstream gene expression. This mechanism also contributes to the anticancer effects of withanolides, as NF-κB controls many genes involved in cell proliferation and survival.

Downregulation of Inflammatory Mediators

By inhibiting the NF-κB pathway, this compound and its derivatives can downregulate the expression of various pro-inflammatory proteins. For instance, 4β-hydroxythis compound treatment in colon cancer cells leads to reduced protein levels of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis and inflammation.

Signaling Pathway for Anti-inflammatory Effects of this compound

Caption: Inhibition of the NF-κB Pathway by a this compound derivative.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Experimental Workflow for Cytotoxicity Assessment

Pharmacological Properties of Withanolide E and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanolide E, a naturally occurring C-28 steroidal lactone, and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. Primarily isolated from plants of the Solanaceae family, these molecules have demonstrated significant potential in oncology, inflammatory conditions, and immunomodulation. This technical guide provides an in-depth overview of the core pharmacological properties of this compound and its key derivatives, with a focus on their anticancer, anti-inflammatory, and immunomodulatory effects. The document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Properties

This compound and its derivatives exert potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. Their anticancer activity is mediated through the modulation of multiple signaling pathways, leading to cell cycle arrest and induction of apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and its derivatives against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.

Table 1: Cytotoxic Activity (IC50, µM) of this compound and 4β-Hydroxythis compound

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | HeLa | Cervical Cancer | - | [1] |

| 4β-Hydroxythis compound | HCT116 | Colorectal Carcinoma | 0.24 - 0.51 | |

| 4β-Hydroxythis compound | SW480 | Colorectal Carcinoma | 0.24 - 0.51 | |

| 4β-Hydroxythis compound | HT-29 | Colorectal Carcinoma | 0.24 - 0.51 | |

| 4β-Hydroxythis compound | LoVo | Colorectal Carcinoma | 0.24 - 0.51 |

Table 2: Comparative Cytotoxic Activity (IC50, µM) of Various Withanolide Derivatives

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| Withaferin A | MCF-7 | Breast Cancer | 0.8536 | [2] |

| Withaferin A | MDA-MB-231 | Breast Cancer | 1.066 | [2] |

| Withalongolide A Derivative (Di-acetylated) | Various | - | < 1.0 | |

| Withalongolide A Derivative (Tri-acetylated) | Various | - | < 1.0 | |

| Compound 20 (from P. alkekengi) | A549 | Lung Carcinoma | 4.3 | [3] |

| Compound 20 (from P. alkekengi) | K562 | Chronic Myelogenous Leukemia | 2.2 | [3] |

| Compound 71 (from W. frutescens) | HT29 | Colorectal Adenocarcinoma | 1.78 | [3] |

| Withanolide F | RPMI 8226 | Multiple Myeloma | Low µM | [4] |

| Withaferin A | RPMI 8226 | Multiple Myeloma | Low µM | [4] |

| Viscosalactone B | NCI-H460 | Lung Cancer | 0.32 ± 0.05 | |

| Viscosalactone B | HCT-116 | Colon Cancer | 0.47 ± 0.15 | |

| Viscosalactone B | SF-268 | CNS Cancer | - | |

| Viscosalactone B | MCF-7 | Breast Cancer | - |

Mechanisms of Anticancer Action

This compound and its derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the sensitization of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] This is achieved, in part, by promoting the degradation of cFLIP, an inhibitor of the death receptor signaling pathway.[5]

Furthermore, these compounds modulate critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and NF-κB signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Withanolides have been shown to suppress NF-κB activation induced by various stimuli. This inhibition occurs through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation that is often dysregulated in cancer. Some withanolide derivatives have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. For instance, certain derivatives can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.

Anti-inflammatory Properties

This compound and its derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound and its derivatives can be quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines.

Table 3: Anti-inflammatory Activity of this compound and Derivatives

| Compound | Assay | Cell Line/System | IC50 | Reference |

| This compound | IL-6 Suppression (TNF-α & IL-17 induced) | HeLa | 65.1 nM | [1] |

| 4β-Hydroxythis compound | IL-6 Suppression (TNF-α & IL-17 induced) | HeLa | 183 nM | [1] |

| Withanolide Derivative (from W. coagulans) | NO Production (LPS-induced) | RAW 264.7 | 1.9 - 29.0 µM | [3] |

| Withanolide Derivative (from W. coagulans) | NF-κB Activation (TNF-α-induced) | - | 8.8 - 11.8 µM | [3] |

| W. somnifera Root Extract | TNF-α, IL-1β, IL-6 reduction | THP-1 cells | - | [5] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its derivatives are closely linked to their ability to inhibit the NF-κB signaling pathway, as described in section 2.2.1. By suppressing NF-κB activation, these compounds reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Immunomodulatory Properties

This compound and its derivatives have demonstrated immunomodulatory effects, influencing the activity of various immune cells.

Withaferin A and this compound have been shown to have specific immunosuppressive effects on human B and T lymphocytes.[6] In particular, this compound exhibits a more specific effect on T lymphocytes.[6] Extracts of Withania somnifera, rich in withanolides, have been found to modulate immune responses by enhancing the activity of macrophages and inducing the proliferation of splenocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the withanolide compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound or derivative

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentration of the withanolide for a specified time.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

-

Materials:

-

Cell culture dishes

-

This compound or derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-IKK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Plate cells and treat with the withanolide compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. Their ability to induce cancer cell death, suppress inflammation, and modulate the immune system through the regulation of key signaling pathways like NF-κB and PI3K/Akt makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their pharmacological properties and the experimental methodologies used to elucidate them, serving as a valuable resource for the scientific community. Further research is warranted to fully explore the structure-activity relationships of these compounds and to translate their promising preclinical activities into clinical applications.

References

- 1. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

Withanolide E: A Deep Dive into its Therapeutic Potential for Chronic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention in recent years for their diverse pharmacological activities. Among these, Withanolide E, primarily isolated from Withania somnifera (Ashwagandha), has emerged as a promising candidate for the therapeutic management of a spectrum of chronic diseases.[1][2] This technical guide provides an in-depth analysis of the current scientific evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in chronic diseases. Its multi-target nature is a key attribute, suggesting a potential for higher efficacy and lower chances of resistance development compared to single-target agents. The primary signaling cascades influenced by this compound are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes and is constitutively active in many chronic inflammatory diseases and cancers.[2][3] this compound has been shown to be a potent inhibitor of this pathway.[2] Its inhibitory action is multifaceted, involving the suppression of IKKβ phosphorylation, which is a critical step in the activation of NF-κB.[2] By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-proliferative genes.[4][5]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jivasupplements.org [jivasupplements.org]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Deep Dive: Predicting the Pharmacological Profile of Withanolide E

A Technical Guide for Researchers in Drug Discovery and Development

Executive Summary

Withanolide E, a naturally occurring steroidal lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. The exploration of its pharmacological properties through computational, or in silico, methods offers a rapid and cost-effective approach to elucidate its mechanisms of action and assess its drug-likeness. This technical guide provides a comprehensive overview of the predicted pharmacological characteristics of this compound, detailing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and its interactions with key signaling pathways implicated in cancer progression, namely NF-κB, PI3K/Akt, and STAT3. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's potential as a therapeutic agent, supported by detailed in silico data and methodologies.

Predicted ADMET Properties of this compound

The drug-likeness and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential. In silico ADMET prediction provides early insights into these properties, guiding further experimental validation. The ADMET profile of this compound was predicted using a combination of established online tools, SwissADME and pkCSM, utilizing the compound's SMILES string for analysis.

SMILES (Simplified Molecular Input Line Entry System) for this compound: CC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6)C)O5)C)O)O)O)C

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of this compound are summarized in Table 1. These parameters are crucial for predicting its behavior in a biological system.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C28H38O7 | - |

| Molecular Weight | 486.60 g/mol | SwissADME |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | SwissADME |

| Water Solubility (LogS) | -3.45 | SwissADME |

| Topological Polar Surface Area (TPSA) | 116.59 Ų | SwissADME |

| Number of Hydrogen Bond Donors | 3 | SwissADME |

| Number of Hydrogen Bond Acceptors | 7 | SwissADME |

| Number of Rotatable Bonds | 3 | SwissADME |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

This compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its moderate lipophilicity and polar surface area indicate a balance between membrane permeability and aqueous solubility.

Pharmacokinetic Predictions

The predicted pharmacokinetic parameters of this compound are detailed in Table 2, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Predicted Value/Classification | Reference Tool |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.65 | pkCSM |

| P-glycoprotein Substrate | No | SwissADME, pkCSM |

| Distribution | ||

| Volume of Distribution (VDss, log L/kg) | -0.113 | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | No | SwissADME (BOILED-Egg) |

| CNS Permeability (logPS) | -2.541 | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP3A4 Inhibitor | No | SwissADME, pkCSM |

| Excretion | ||

| Total Clearance (log cltot) | 0.153 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

The predictions suggest that this compound is well-absorbed from the gastrointestinal tract and is not a substrate for the P-glycoprotein efflux pump, which is beneficial for oral drug delivery. There is conflicting data regarding its ability to cross the blood-brain barrier; the BOILED-Egg model predicts it cannot, while other models suggest some potential for CNS penetration[1]. Its predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions with substrates of this enzyme.

Toxicity Predictions

Early assessment of potential toxicity is a critical step in drug development. Table 3 summarizes the in silico toxicity predictions for this compound.

| Toxicity Endpoint | Predicted Result | Reference Tool |

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

The predictions indicate that this compound is unlikely to be mutagenic or cause cardiotoxicity mediated by hERG channel inhibition. However, a potential for hepatotoxicity is predicted, which warrants further investigation in preclinical studies.

Predicted Mechanisms of Action: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential molecular targets of a compound. This compound has been investigated in silico against several key proteins involved in cancer signaling pathways.

Molecular Docking Targets and Predicted Binding Affinities

Table 4 provides a summary of molecular docking studies involving this compound against key therapeutic targets. The binding affinity is a measure of the strength of the interaction between the ligand (this compound) and the protein target, with more negative values indicating a stronger interaction.

| Target Protein | PDB ID | Predicted Binding Affinity |

| Protein Kinase G (PknG) | - | G-Score: -7.86[2] |

| K(lysine) acetyltransferase 6A (KAT6A) | - | -8.9 kcal/mol |

| NF-κB (p50 subunit) | 1NFK | Not explicitly reported for this compound |

| PI3K (alpha subunit) | 4JPS | Not explicitly reported for this compound |

| STAT3 (SH2 domain) | 6NJS | Not explicitly reported for this compound |

Modulation of Key Signaling Pathways

Withanolides, including this compound, have been shown to exert their pharmacological effects by modulating multiple signaling pathways that are often dysregulated in cancer. The following sections describe the predicted interactions of this compound with the NF-κB, PI3K/Akt, and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Withanolides are known to inhibit this pathway at multiple levels.

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is frequently observed in various cancers.

Caption: this compound is predicted to inhibit the PI3K/Akt signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is associated with the development and progression of many human cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Novel Withanolides from Physalis Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and recent findings in the structural elucidation of novel withanolides from various Physalis species. It is designed to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and pharmacological research. The genus Physalis, belonging to the Solanaceae family, is a rich source of withanolides, a group of C28 steroidal lactones with an ergostane-type skeleton, which have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2]

Introduction to Withanolides in Physalis

Withanolides are characterized by a C22, C-26 δ-lactone or a C-23, C-26 γ-lactone side chain.[2] To date, approximately 351 natural withanolides with novel and unique structures have been identified from the genus Physalis, with P. angulata and P. peruviana being the most studied species.[1][2] The significant bioactivities of these compounds underscore their potential as promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1][2]

Experimental Protocols: From Plant Material to Pure Compound

The successful isolation and structural elucidation of novel withanolides require a systematic and multi-step approach. This section details the key experimental protocols commonly employed in the field.

Plant Material Collection and Extraction

The initial step involves the collection and extraction of plant material from various parts of the Physalis plant, such as the aerial parts, whole plant, stems, leaves, and fruits.[3][4][5][6]

-

General Extraction Protocol:

-

Drying and Grinding: The collected plant material is typically air-dried and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, most commonly methanol (B129727) (MeOH) or ethanol, at room temperature for an extended period.[5][6] This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate individual withanolides.

-

Solvent-Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, n-butanol, and water) to obtain fractions with different chemical profiles.[7]

-

Column Chromatography (CC): This is a fundamental technique for the separation of compounds.

-

Normal-Phase CC: Silica (B1680970) gel is the most common stationary phase, with elution carried out using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures).[5][6]

-

Reversed-Phase CC (RP-CC): C18-bonded silica is frequently used as the stationary phase, with elution performed using a gradient of water and methanol or acetonitrile.[5]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative HPLC, is a high-resolution technique used for the final purification of withanolides.[5][8][9] Reversed-phase C18 columns are commonly employed.[5]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[10][11] LC-MS/MS can be used for initial profiling and identification of known compounds in a mixture.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A series of 1D and 2D NMR experiments are performed:

-

1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR reveals the carbon skeleton.[5][13][14]

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.[11][15][16]

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.[4][5][13][17]

-

Other Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, keto, ester groups).[11][13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

-

Electronic Circular Dichroism (ECD): Helps in determining the absolute stereochemistry of chiral molecules.[11][14][16][18]

-

Quantitative Data on Bioactivities of Novel Withanolides

The following tables summarize the in vitro biological activities of recently discovered withanolides from various Physalis species.

Table 1: Cytotoxic and Antiproliferative Activities of Withanolides from Physalis Species

| Compound/Withanolide | Physalis Source | Cell Line(s) | Bioactivity (IC₅₀) | Reference |

| Physangulatins & Withaphysalins | P. angulata | Human prostate cancer (C4-2B, 22Rvl), human renal carcinoma (786-O, A-498, ACHN), human melanoma (A375-S2) | 0.18–7.43 μM | [3] |

| Withaperuvin O & Analogs | P. peruviana | HepG2 | 0.96 ± 0.05 µM to 2.01 ± 0.12 µM | [10] |

| Withaphysalin-type Withanolides | P. peruviana | MCF-7 (human breast cancer) | 3.51 µM (for compound 7) | [19] |

| Novel Withanolides | P. angulata | A549, HeLa, p388 | Potent cytotoxic activities | [20] |

| Physaminilides & Analogs | P. minima | A375 (human melanoma) | 1.2-7.5 μM | [16] |

| Withangulatin B, Physalin D & F | P. angulata | Panel of human cancer cell lines | EC₅₀ values ranging from 0.2 to 1.6 µg/mL | [21] |

| Physacoztolides & Analogs | P. coztomatl | Prostate cancer (LNCaP, VCaP, DU-145, PC-3), renal carcinoma (ACHN) | Potent and selective activity | [7] |

Table 2: Anti-inflammatory Activities of Withanolides from Physalis Species

| Compound/Withanolide | Physalis Source | Assay | Bioactivity (IC₅₀) | Reference |

| Physangulatins & Withaphysalins | P. angulata | Inhibition of NO production | 1.36–11.59 μM | [3] |

| Physaperuvin K, Physalolactone & 4β-hydroxywithanolide E | P. peruviana | Inhibition of NF-κB activity | 10, 60, and 40 nM, respectively | [4][17] |

| Physaperuvin K, Physalolactone & 4β-hydroxythis compound | P. peruviana | Reduction of NO production | 0.32 to 13.3 μM | [4][17] |

| Withaperuvin O & Analogs | P. peruviana | Inhibition of NO production | 3.55 ± 0.12 µM (for compound 3) | [10] |

| New Withanolide Derivatives | P. angulata var. villosa | Inhibition of NO production | 4.93 ± 0.22 to 8.58 ± 0.83 µM | [22] |

| Phyminiolides & Analogs | P. minima | Inhibition of NO production | 8.72 to 23.28 μM | [23] |

Visualizing the Process and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflow for withanolide elucidation and a simplified representation of the withanolide biosynthetic pathway.

Experimental Workflow

Caption: General workflow for the isolation and structural elucidation of withanolides.

Simplified Withanolide Biosynthetic Pathway

The biosynthesis of withanolides is a complex process that starts from primary metabolites. 24-methylenecholesterol (B1664013) is a key intermediate in the biosynthesis of withanolides.[1][24]

Caption: A simplified schematic of the withanolide biosynthetic pathway.

Conclusion

The genus Physalis continues to be a prolific source of novel withanolides with significant therapeutic potential. The structural elucidation of these complex natural products relies on a combination of sophisticated extraction, isolation, and spectroscopic techniques. This guide provides a foundational understanding of the current methodologies and highlights the promising biological activities of recently discovered withanolides. Further research into the uncharacterized withanolides and their mechanisms of action is crucial for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Withanolides from the genus Physalis: a review on their phytochemical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and Structural Diversification of Withanolides by Aeroponic Cultivation of Plants of Solanaceae: Cytotoxic and Other Withanolides from Aeroponically Grown Physalis coztomatl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new withanolides from Physalis minima L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]

- 13. Cytotoxic Withanolide Constituents of Physalis longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biologically active withanolides from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L. [mdpi.com]

- 21. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural elucidation of anti-inflammatory withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Protocol for extraction and purification of Withanolide E from plant material

Application Notes: Extraction and Purification of Withanolide E

Introduction

This compound is a naturally occurring, biologically active C28 steroidal lactone belonging to the withanolide class. Primarily isolated from plants of the Solanaceae family, such as Physalis peruviana (Cape gooseberry) and Withania somnifera (Ashwagandha), it exhibits a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and immunomodulatory properties.[1] These activities make this compound a compound of significant interest for research and drug development. The efficient extraction and purification of this compound are critical preliminary steps for any subsequent biological or chemical investigation.

This document provides a detailed protocol for the extraction of a crude withanolide mixture from plant material, followed by a multi-step chromatographic procedure for the purification of this compound. The methodologies are compiled from established scientific literature to guide researchers in obtaining high-purity compounds for their studies.

Data Presentation: Comparison of Methods

The choice of extraction method is a critical factor that influences the yield and purity of the target compounds. It involves a trade-off between efficiency, time, cost, and environmental impact. The following tables summarize quantitative data for common withanolide extraction and purification techniques.

Table 1: Comparative Analysis of Withanolide Extraction Techniques

Note: Data for Withaferin A, a major and structurally related withanolide, is presented here as a representative compound due to its extensive documentation in comparative studies.[2]

| Extraction Technique | Solvent | Temperature (°C) | Time | Yield (%) | Purity of Withaferin A (%) | Reference |

| Maceration | Ethanol (B145695) | 25-30 | 72 h | 4.5 - 6.2 | 0.15 - 0.25 | [2] |

| Soxhlet Extraction | Methanol (B129727) | 65 | 12 h | 8.1 - 10.5 | 0.28 - 0.35 | [2] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (70:30) | 50 | 30 min | 12.3 - 15.1 | 0.45 - 0.58 | [2] |

| Microwave-Assisted Extraction (MAE) | Methanol | 70 | 5 min | 14.2 - 17.8 | 0.50 - 0.65 | [2] |

Table 2: Summary of Chromatographic Purification Stages

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose |

| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Gradient: n-hexane, ethyl acetate (B1210297), methanol | Initial fractionation of crude extract to separate compounds based on polarity.[1][3] |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Removal of pigments and other polymeric materials from enriched fractions.[1] |

| Preparative HPLC | Reversed-Phase C18 | Gradient: Acetonitrile (B52724) and Water | High-resolution final purification to isolate the target compound (this compound).[1][4] |

Experimental Workflow

The overall process for isolating this compound involves a systematic workflow from the initial plant material to the final purified compound. This process includes extraction, partitioning to enrich the withanolide fraction, and sequential chromatographic steps to achieve high purity.

Caption: Generalized workflow for the extraction and purification of this compound.

Experimental Protocols

I. Extraction of Crude Withanolide Mixture from Plant Material

This protocol details the initial extraction of a withanolide-rich mixture from the dried and powdered aerial parts of a source plant like Physalis peruviana or Withania somnifera.

Materials:

-

Dried and powdered plant material

-

70% aqueous ethanol

-

n-hexane

-

Ethyl acetate

-

Distilled water

-

Rotary evaporator

-

Large glass beakers, flasks, and separatory funnels

-

Filter paper

Procedure:

-

Maceration: Macerate the dried and powdered plant material in 70% aqueous ethanol at room temperature. Use a plant material to solvent ratio of approximately 1:10 (w/v).[1]

-

Allow the mixture to stand for 24-48 hours with occasional stirring to ensure thorough extraction.[1]

-

Filtration: Filter the extract through filter paper to separate the plant debris from the liquid filtrate.[1]

-

Repeated Extraction: Repeat the extraction process on the plant residue at least two more times to ensure exhaustive extraction of the compounds.[1]

-

Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Ensure the temperature does not exceed 50°C to prevent degradation of thermolabile compounds. This yields a crude aqueous-ethanolic extract.[1]

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Perform liquid-liquid partitioning by transferring the suspension to a separatory funnel and extracting sequentially with n-hexane, followed by ethyl acetate.[1]

-

First, partition against n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane layer.

-

Next, partition the remaining aqueous layer against ethyl acetate. Withanolides are typically enriched in the ethyl acetate fraction. Collect the ethyl acetate layer.[1] Repeat this step three times to maximize recovery.

-

Final Crude Extract: Combine the ethyl acetate fractions and evaporate the solvent to dryness under reduced pressure. The resulting residue is the crude withanolide extract, which will be used for chromatographic purification.[1]

II. Multi-Step Chromatographic Purification of this compound

This protocol describes the sequential chromatographic steps to isolate this compound from the crude extract.

Materials:

-

Crude withanolide extract

-

Silica gel (60-120 mesh)

-

Sephadex LH-20

-

Chromatography solvents: n-hexane, ethyl acetate, methanol, chloroform (B151607) (all HPLC grade)

-

Preparative HPLC system with a C18 column

-

Acetonitrile and Water (HPLC grade)

-

TLC plates (silica gel 60 F254)

Procedure:

Step 1: Silica Gel Column Chromatography

-